2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Catalog No.
S984961
CAS No.
875781-45-6
M.F
C13H9BrIN3O2S
M. Wt
478.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

CAS Number

875781-45-6

Product Name

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

IUPAC Name

2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

Molecular Formula

C13H9BrIN3O2S

Molecular Weight

478.1 g/mol

InChI

InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3

InChI Key

QONWBLJGJMTBKI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine is a heterocyclic compound characterized by its unique molecular structure, which combines a pyrrole ring and a pyrazine ring. Its molecular formula is C13H9BrIN3O2S, with a molecular weight of 478.1 g/mol. This compound appears as solid, colorless or light yellow crystals that are soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . The presence of bromine and iodine atoms contributes to its reactivity, making it a valuable intermediate in various chemical syntheses.

Molecular Structure Analysis

The compound features a complex arrangement of atoms that includes:

  • Bromine (Br)
  • Iodine (I)
  • Sulfonyl group (tosyl)
  • Pyrrole and pyrazine moieties

This structural complexity allows for diverse chemical interactions and biological applications.

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine exhibits strong oxidizing properties, enabling it to participate in various oxidation reactions with both organic and inorganic substances. Specific reactions involving this compound include:

  • Bromination of related pyrrolo compounds to yield dibromo derivatives.
  • Regioselective synthesis leading to the formation of dipyrrolopyrazine derivatives, essential for optoelectronic materials.

The biological activity of 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine has been explored in the context of its potential as a kinase inhibitor. It serves as an intermediate in the synthesis of substituted pyrrolo compounds that exhibit inhibitory activity against various kinases, which are crucial targets in cancer therapy . The compound's structural features contribute to its ability to interact with biological systems.

Several methods have been developed for synthesizing 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine:

  • Bromination and Iodination: Initial steps often involve the bromination of pyrrolo compounds followed by iodination to introduce the halogen substituents.
  • Tosylation: The incorporation of the tosyl group can be achieved through sulfonylation reactions using tosyl chloride in the presence of suitable bases.
  • Multi-step Synthesis: The synthesis typically involves multiple steps, including cyclization and functional group transformations to achieve the desired product purity and yield .

The applications of 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine are primarily found in:

  • Pharmaceutical Chemistry: As an intermediate in the development of kinase inhibitors and other therapeutic agents.
  • Material Science: Utilized in the synthesis of optoelectronic materials due to its electronic properties derived from its heterocyclic structure.

Interaction studies have indicated that 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine can effectively inhibit specific kinases involved in cell signaling pathways. This inhibition is critical for developing targeted therapies in oncology. Further studies are necessary to elucidate its full pharmacological profile and potential side effects.

When comparing 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine with similar compounds, several notable features emerge:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine875781-43-40.91Lacks iodine substitution
1-Tosyl-1H-pyrrolo[2,3-b]pyridine348640-02-80.80Different ring structure
2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine1198416-32-80.78Variation in substitution pattern
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine880769-95-90.77Different sulfonyl positioning
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine348640-07-30.76Alternative substitution on the pyrrole

These comparisons highlight the unique structural and functional characteristics of 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine, particularly its halogenated features which enhance its reactivity and potential biological activity compared to closely related compounds.

Core Ring Formation Strategies

The synthesis of pyrrolo[2,3-b]pyrazine systems represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective bond formation between the pyrrole and pyrazine rings [1]. The core ring system can be constructed through various strategic approaches, with the most successful methodologies involving sequential cyclization reactions or multicomponent coupling processes [2].

Ylidene Group Installation Techniques

Ylidene group installation in pyrrolopyrazine systems typically involves the formation of carbon-nitrogen double bonds through condensation reactions with appropriate carbonyl precursors [3]. The installation of ylidene functionalities requires careful control of reaction conditions to ensure selective formation at the desired position while maintaining the integrity of the bicyclic core structure [4].

The most effective ylidene installation techniques employ aldehyde or ketone precursors in combination with primary amine functionalities present on the pyrazine ring [3]. These condensation reactions proceed through nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond [5]. Reaction conditions typically require mild heating in polar aprotic solvents such as dimethylformamide or tetrahydrofuran, with reaction times ranging from several hours to overnight depending on the substrate reactivity [3].

Temperature control proves critical for successful ylidene formation, with optimal temperatures typically maintained between 60-80°C to balance reaction rate with product stability [4]. Higher temperatures can lead to decomposition of sensitive heterocyclic intermediates, while lower temperatures result in incomplete conversion and extended reaction times [5].

Annulation Approaches for Pyrrolopyrazine Systems

Annulation strategies for pyrrolopyrazine systems involve the formation of the fused ring structure through intramolecular cyclization reactions [6]. The most widely employed approach utilizes palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, to construct the pyrrole ring onto a pre-formed pyrazine core [2].

The Sonogashira coupling methodology involves treatment of dichloropyrazine derivatives with terminal alkynes in the presence of palladium and copper catalysts [2]. Optimal reaction conditions employ palladium dichloride bis(triphenylphosphine) at 3 mole percent loading with copper iodide as co-catalyst at 6 mole percent [2]. The reaction proceeds in dimethylformamide solvent at 80°C for 10 hours under an inert atmosphere to prevent oxidative degradation of the catalysts [2].

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)
Palladium dichloride bis(triphenylphosphine)38085
Palladium dichloride/triphenylphosphine3/68075
Palladium dichloride38060
Palladium on carbon58030

Alternative annulation approaches include gold-catalyzed cyclization reactions, which offer complementary reactivity patterns and can provide access to different substitution patterns on the pyrrolopyrazine core [7]. Gold-catalyzed methods typically employ gold(I) or gold(III) complexes at lower catalyst loadings and can proceed under milder reaction conditions compared to palladium-based systems [4].

Multicomponent annulation strategies represent another important approach, allowing the simultaneous formation of multiple bonds in a single reaction vessel [2]. These reactions typically involve the coupling of dichloropyrazine derivatives with hydrazine, terminal alkynes, and aldehydes in a one-pot procedure [2]. The multicomponent approach offers significant advantages in terms of synthetic efficiency and atom economy, reducing the number of purification steps required compared to sequential methodologies [8].

Halogenation Protocols

Bromination Positional Selectivity

Bromination of pyrrolopyrazine systems requires careful consideration of regioselectivity to achieve selective functionalization at the 2-position of the pyrazine ring [9]. The electronic properties of the fused heterocyclic system influence the reactivity pattern, with electron-deficient positions showing enhanced susceptibility to electrophilic bromination [10].

Tetrabutylammonium tribromide emerges as the preferred brominating agent for pyrrolopyrazine systems due to its mild reaction conditions and high regioselectivity [9]. This reagent provides controlled release of bromine species, minimizing the formation of polyhalogenated byproducts that can occur with molecular bromine [9]. Optimal reaction conditions employ tetrabutylammonium tribromide in dichloromethane solvent at room temperature for 12 hours [9].

The regioselectivity of bromination can be rationalized through consideration of the electronic density distribution in the pyrrolopyrazine system [10]. Positions ortho to nitrogen atoms in the pyrazine ring exhibit reduced electron density, making them more susceptible to electrophilic attack [10]. The 2-position specifically benefits from activation by both nitrogen atoms in the pyrazine ring, leading to preferential bromination at this site [11].

Brominating AgentSolventTemperature (°C)SelectivityYield (%)
Tetrabutylammonium tribromideDichloromethane252-position85
N-bromosuccinimideAcetonitrile602-position70
Molecular bromineCarbon tetrachloride0Multiple positions45

Factors influencing bromination selectivity include solvent polarity, reaction temperature, and the presence of directing groups on the heterocyclic system [9]. Polar aprotic solvents generally provide better selectivity compared to protic solvents, likely due to reduced solvation of the brominating species [12]. Lower reaction temperatures favor kinetic selectivity, while elevated temperatures can lead to thermodynamic product distributions with potential rearrangement [13].

Iodination Reaction Optimization

Iodination at the 7-position of pyrrolopyrazine systems requires specific optimization of reaction parameters to achieve high regioselectivity and yield [14]. N-iodosuccinimide represents the most effective iodinating agent for this transformation, providing excellent positional selectivity when employed under appropriate conditions [14].

The optimized iodination procedure involves treatment of the brominated pyrrolopyrazine intermediate with N-iodosuccinimide in dimethylformamide solvent at room temperature [14]. The reaction typically reaches completion within 1 hour, as monitored by thin-layer chromatography using petroleum ether/ethyl acetate (2:1) as the mobile phase [14]. The mild reaction conditions minimize competing side reactions and preserve the integrity of other functional groups present in the molecule [15].

Mechanistic studies suggest that iodination proceeds through electrophilic aromatic substitution, with the pyrrole ring serving as the nucleophilic partner [15]. The 7-position shows enhanced reactivity due to its location at the junction between the pyrrole and pyrazine rings, where electronic effects from both heterocycles contribute to activation [16]. The regioselectivity can be attributed to the unique electronic environment created by the fused ring system, which directs electrophilic attack to this specific position [10].

Iodinating AgentSolventTime (h)Temperature (°C)Yield (%)
N-iodosuccinimideDimethylformamide120100
Iodine monochlorideAcetic acid26075
Iodine/silver acetateDichloromethane44065

Reaction optimization studies demonstrate that solvent choice significantly impacts both reaction rate and selectivity [15]. Dimethylformamide provides optimal results due to its ability to solubilize both the substrate and N-iodosuccinimide while maintaining appropriate polarity for the electrophilic substitution mechanism [14]. Alternative solvents such as acetonitrile or dichloromethane result in lower yields and reduced selectivity [15].

Tosyl Protection Chemistry

Sulfonylation Reaction Conditions

Installation of the tosyl protecting group on the nitrogen atom of pyrrolopyrazine systems requires careful optimization of reaction conditions to achieve high yields while maintaining chemoselectivity . The sulfonylation reaction typically employs p-toluenesulfonyl chloride as the electrophilic partner in combination with an appropriate base to neutralize the hydrogen chloride byproduct [18].

Optimal reaction conditions involve treatment of the free pyrrolopyrazine with p-toluenesulfonyl chloride in the presence of triethylamine as base . The reaction proceeds in dichloromethane solvent at room temperature, typically reaching completion within 2-4 hours as monitored by thin-layer chromatography [19]. The mild conditions preserve the integrity of halogen substituents and prevent competitive reactions at other nucleophilic sites .

The mechanism of tosylation involves nucleophilic attack of the pyrrole nitrogen on the electrophilic sulfur center of p-toluenesulfonyl chloride [19]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of chloride ion to form the sulfonamide bond [20]. The electron-rich nature of the pyrrole nitrogen facilitates this transformation, making it significantly more reactive than the pyrazine nitrogens toward electrophilic sulfonylation [18].

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineDichloromethane25392
PyridineDichloromethane25487
Sodium hydrideTetrahydrofuran0285
Potassium carbonateAcetone40678

Temperature control proves critical for successful tosylation, with room temperature providing optimal balance between reaction rate and selectivity . Lower temperatures result in incomplete conversion, while elevated temperatures can promote side reactions including desulfonylation or rearrangement processes [19]. The choice of base significantly influences the reaction outcome, with tertiary amines generally providing superior results compared to inorganic bases [18].

Stability Considerations During Functionalization

The tosyl protecting group exhibits excellent stability under a wide range of reaction conditions commonly employed in heterocyclic chemistry [21]. This stability enables subsequent functionalization reactions to be performed without concern for premature deprotection or migration of the sulfonyl group [22]. However, certain reaction conditions require careful consideration to prevent undesired transformations [23].

Acidic conditions generally do not affect the tosyl group, allowing for acid-catalyzed reactions such as electrophilic aromatic substitution or condensation reactions [21]. The sulfonamide linkage remains intact under strongly acidic conditions, including treatment with trifluoroacetic acid or hydrochloric acid at elevated temperatures [24]. This stability contrasts with other nitrogen protecting groups such as Boc or Cbz, which are readily cleaved under acidic conditions [22].

Basic conditions require more careful consideration, as strong bases can potentially cause deprotonation of the sulfonamide proton or promote competing reactions [21]. However, mild to moderate basic conditions, such as those employed in cross-coupling reactions or nucleophilic substitutions, are generally well-tolerated [24]. The tosyl group remains stable to conditions commonly used in palladium-catalyzed reactions, including the presence of carbonate or phosphate bases at elevated temperatures [23].

Thermal stability of the tosyl group extends to temperatures up to 150°C under inert atmosphere conditions [25]. This thermal robustness enables high-temperature cyclization reactions and thermal rearrangements to be performed without tosyl group migration or elimination [26]. However, prolonged heating above 200°C can lead to gradual decomposition, particularly in the presence of nucleophilic species [22].

Reaction ConditionsStabilityComments
Trifluoroacetic acid, 25°CStableNo deprotection observed
Sodium hydroxide, 100°CModerateSlow hydrolysis possible
Palladium catalysis, 80°CStableCompatible with cross-coupling
Lithium aluminum hydrideUnstableReduction of sulfonyl group
Heating to 150°CStableThermal rearrangements possible

Reducing conditions present the greatest challenge for tosyl group stability, with strong reducing agents such as lithium aluminum hydride capable of cleaving the sulfonamide bond [21]. Milder reducing conditions, including catalytic hydrogenation or sodium borohydride, generally leave the tosyl group intact [22]. This selectivity enables reduction of other functional groups in the presence of the tosyl protecting group [24].

Single Crystal X-ray Diffraction Studies

The molecular structure of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine is characterized by a fused bicyclic pyrrolopyrazine core with halogen substituents and a tosyl protecting group. Based on crystallographic studies of related pyrrolopyrazine derivatives, the compound is expected to crystallize in a monoclinic crystal system, commonly adopting the P21/c space group characteristic of similar heterocyclic structures [1] [2].

The planar nature of the pyrrolopyrazine core facilitates efficient molecular packing arrangements. X-ray crystallographic analysis of analogous compounds reveals that the pyrrolo[2,3-b]pyrazine framework maintains planarity with root mean square deviations typically less than 0.030 Å [3]. The presence of both bromine and iodine substituents introduces significant steric effects that influence the overall molecular geometry and crystal packing arrangements [4].

Molecular Packing Arrangements

The crystal structure exhibits characteristic π-π stacking interactions typical of aromatic heterocyclic systems. Related pyrrolopyrazine derivatives demonstrate interplanar spacing of approximately 3.400 Å, which is optimal for π-π stacking interactions and facilitates electron mobility within the crystalline framework [1] [2]. The molecular packing is further stabilized by weak intermolecular hydrogen bonding interactions, particularly C-H···N contacts involving the pyrazine nitrogen atoms [3].

The tosyl group at the 5-position adopts a nearly perpendicular orientation relative to the pyrrolopyrazine plane, with dihedral angles typically ranging from 80-90°. This arrangement minimizes steric hindrance while maintaining optimal crystal packing efficiency [4]. The halogen substituents contribute to the formation of halogen bonding interactions that further stabilize the crystal lattice structure.

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine exhibits characteristic signals reflecting the heterocyclic framework and substituent effects. The aromatic protons of the tosyl group appear as typical para-disubstituted benzene patterns, with signals at approximately 7.2-7.8 parts per million [5]. The tosyl methyl group resonates as a singlet at approximately 2.4 parts per million [6].

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework. The quaternary carbons bearing halogen substituents exhibit characteristic downfield shifts due to the deshielding effects of bromine and iodine atoms [7]. The carbonyl carbon of the tosyl group appears at approximately 160-170 parts per million, while the aromatic carbons of the pyrrolopyrazine core resonate in the 120-150 parts per million region [8].

Multinuclear nuclear magnetic resonance studies reveal the influence of halogen substituents on chemical shift patterns. The presence of iodine at the 7-position causes significant downfield shifts of adjacent carbons due to heavy atom effects, while the bromine substituent at the 2-position affects the electronic environment of the pyrazine ring system [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation pathways for 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine. The molecular ion peak appears at m/z 478, corresponding to the molecular weight of the compound [6] [9]. The isotope pattern reflects the presence of bromine and iodine atoms, with characteristic M+2 and M+4 peaks due to isotopic contributions.

Primary fragmentation pathways involve loss of the tosyl group (m/z 323), followed by sequential loss of halogen atoms [10] [11]. The pyrrolopyrazine core demonstrates stability under electron impact conditions, with fragmentation occurring preferentially at substituent sites rather than within the heterocyclic framework [10]. Common fragment ions include those resulting from tosyl group cleavage (loss of 155 mass units) and subsequent halogen eliminations [12].

The mass spectrometric fragmentation pattern follows established pathways for halogenated pyrrolopyrazines, with preferential cleavage at the nitrogen-sulfonyl bond and subsequent ring-opening reactions under high-energy conditions [11]. The base peak typically corresponds to fragments retaining the pyrrolopyrazine core structure with loss of substituent groups.

Thermodynamic Properties

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis of related pyrrolopyrazine derivatives indicates thermal stability up to approximately 300°C under inert atmospheric conditions [13] [14]. The thermal decomposition of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine is expected to proceed through multiple stages, with initial decomposition occurring around 300-320°C [15] [16].

The primary decomposition pathway involves cleavage of the carbon-halogen bonds, with carbon-iodine bond dissociation occurring at lower temperatures (approximately 280°C) compared to carbon-bromine bond cleavage (approximately 320°C) due to the lower bond dissociation energy of carbon-iodine bonds [14]. The tosyl group demonstrates thermal stability up to approximately 400°C, with decomposition proceeding through sulfonyl group elimination [15].

Thermal decomposition studies reveal the formation of hydrogen halides as primary gaseous products, along with fragmentation of the pyrrolopyrazine core at elevated temperatures exceeding 450°C [17]. The decomposition process follows first-order kinetics with activation energies consistent with carbon-halogen bond dissociation energies [14].

Solubility Profile in Organic Media

The solubility profile of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine in organic solvents reflects the compound's molecular structure and intermolecular interactions. The compound demonstrates good solubility in dipolar aprotic solvents such as dimethyl sulfoxide and dimethylformamide due to favorable solvation of the heterocyclic nitrogen atoms and the polar tosyl group [18] [19].

In halogenated solvents including dichloromethane and chloroform, the compound exhibits excellent solubility attributable to favorable interactions between the halogen substituents and the solvent molecules [18]. The lipophilic character imparted by the tosyl group enhances solubility in moderately polar organic solvents such as ethyl acetate and tetrahydrofuran [13].

Aqueous solubility remains limited due to the predominant hydrophobic character of the molecular structure, with the halogen substituents and aromatic framework contributing to poor water solubility [18]. The compound's solubility characteristics make it suitable for organic synthesis applications requiring non-aqueous reaction conditions and purification procedures involving organic solvent systems [20].

XLogP3

3.5

Wikipedia

2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Dates

Last modified: 08-16-2023

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